1-Hydroxy-p-carborane
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Overview
Description
1-Hydroxy-p-carborane is a derivative of carborane, a class of boron-containing compounds known for their unique icosahedral structure. Carboranes are notable for their thermal stability, hydrophobicity, and ability to form strong covalent bonds with carbon. These properties make them valuable in various scientific and industrial applications, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-p-carborane can be synthesized from 1,12-dicarbadodecaborane(12) through a reaction with sodium hydroxide. Another method involves the reaction of decaborane with acetylene, followed by rearrangement at high temperatures to form p-carborane, which can then be hydroxylated .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-p-carborane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carborane-based ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Carborane-based ketones and aldehydes.
Reduction: Carborane-based amines.
Substitution: Various carborane derivatives with different functional groups
Scientific Research Applications
1-Hydroxy-p-carborane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carborane derivatives.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a component in drug design, particularly for its ability to mimic phenyl groups and enhance drug stability and selectivity.
Industry: Utilized in the development of advanced materials, such as high-temperature polymers and hydrophobic coatings
Mechanism of Action
The mechanism of action of 1-Hydroxy-p-carborane in medicinal applications often involves its ability to interact with biological receptors through hydrophobic interactions and hydrogen bonding. Its unique 3D structure allows it to fit into receptor binding sites that are inaccessible to traditional organic molecules. This property makes it a valuable scaffold in drug design, particularly for targeting specific enzymes and receptors .
Comparison with Similar Compounds
- 1-Hydroxy-o-carborane
- 1-Hydroxy-m-carborane
- 1-Hydroxymethyl-p-carborane
Comparison: 1-Hydroxy-p-carborane is unique due to its para-substitution pattern, which provides distinct electronic and steric properties compared to ortho- and meta-substituted carboranes. This uniqueness allows for specific interactions with biological targets and different reactivity patterns in chemical synthesis .
Properties
CAS No. |
54360-43-9 |
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Molecular Formula |
C₂H₁₂B₁₀O |
Molecular Weight |
160.23 |
Synonyms |
1-Hydroxy-1,12-dicarba-closo-dodecaborane; p-Carboran-1-ol; 1,12-Dicarbadodecaboran(12)-1-ol; |
Origin of Product |
United States |
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